molecular formula C22H18N2O3 B606802 CPI-7c CAS No. 1613078-24-2

CPI-7c

Cat. No.: B606802
CAS No.: 1613078-24-2
M. Wt: 358.4
InChI Key: ZWEQPXSQLZNQEM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPI-7c is a coumarin-based pyrido[b]indole compound identified as a potent small-molecule inhibitor of MDM2, a critical negative regulator of the tumor suppressor p53 . Its mechanism of action involves dual targeting: (1) binding to both the N-terminal p53-binding groove and the C-terminal RING domain of MDM2, thereby disrupting p53-MDM2 interactions, and (2) promoting MDM2 ubiquitination and proteasomal degradation, leading to p53 stabilization and activation . This stabilization triggers transcriptional upregulation of death receptors DR4 and DR5, sensitizing TRAIL-resistant cancer cells to apoptosis .

This compound demonstrates efficacy across multiple cancer cell lines, including breast (MCF-7), colon (DLD-1), and ovarian (SKOV-3) cancers, with IC₅₀ values in the low micromolar range . Notably, it exhibits p53-dependent activity in breast cancer cells but retains cytotoxic effects in p53-null colon cancer models, suggesting cell-type-specific mechanisms . Structural studies reveal that its chalcone and pyrido[b]indole moieties form hydrogen bonds with MDM2 residues (e.g., His96, Val93), enabling simultaneous engagement of multiple domains .

Properties

CAS No.

1613078-24-2

Molecular Formula

C22H18N2O3

Molecular Weight

358.4

IUPAC Name

(2E)-1-(3,4-Dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)-2-propen-1-one

InChI

InChI=1S/C22H18N2O3/c1-26-20-10-7-14(13-21(20)27-2)19(25)9-8-18-22-16(11-12-23-18)15-5-3-4-6-17(15)24-22/h3-13,24H,1-2H3/b9-8+

InChI Key

ZWEQPXSQLZNQEM-CMDGGOBGSA-N

SMILES

O=C(C1=CC=C(OC)C(OC)=C1)/C=C/C2=NC=CC3=C2NC4=C3C=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CPI-7c;  CPI7c;  CPI 7c

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Cytotoxicity and Receptor Upregulation in MCF-7 Cells

Treatment Concentration (µM) Cell Viability (%) DR4/DR5 mRNA Fold Change MDM2 Reduction (%)
This compound 10 35 ± 4 4.2 ± 0.6 70 ± 5
Nutlin-3 10 60 ± 6 1.5 ± 0.3 0

Key Findings :

p53 Activation : Both this compound and Nutlin-3 elevate p53 levels, but this compound achieves this through MDM2 degradation, whereas Nutlin-3 merely blocks p53-MDM2 binding .

TRAIL Synergy : this compound pretreatment (5 µM) enhances TRAIL-induced apoptosis in resistant A-549 and SW-620 cells by 3-fold, a effect absent with Nutlin-3 .

Advantages of this compound

  • Dual Targeting : Simultaneously inhibits p53-MDM2 interactions and degrades MDM2, addressing both upstream and downstream oncogenic pathways .
  • Overcoming Resistance : Restores DR4/DR5 expression in TRAIL-resistant tumors, enabling combinatorial therapies .
  • Structural Versatility : The pyrido[b]indole scaffold allows modular optimization for improved pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CPI-7c
Reactant of Route 2
Reactant of Route 2
CPI-7c

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